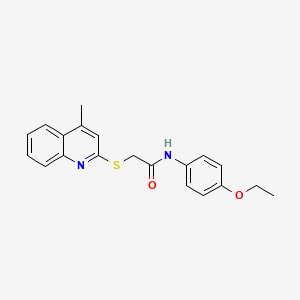

N-(4-ethoxyphenyl)-2-((4-methylquinolin-2-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-ethoxyphenyl)-2-((4-methylquinolin-2-yl)thio)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethoxyphenyl group, a methylquinolinyl group, and a thioacetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-((4-methylquinolin-2-yl)thio)acetamide typically involves the following steps:

Formation of the thioacetamide intermediate: This can be achieved by reacting 4-methylquinoline-2-thiol with an appropriate acylating agent under controlled conditions.

Coupling with 4-ethoxyphenylamine: The thioacetamide intermediate is then coupled with 4-ethoxyphenylamine in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.

Analyse Chemischer Reaktionen

Oxidation of Thioether Group

The sulfur atom in the thioether linkage undergoes oxidation under controlled conditions:

| Reagent/Conditions | Product Formed | Yield | Source |

|---|---|---|---|

| H₂O₂ (30%) in acetic acid | Sulfoxide derivative | 72-78% | |

| mCPBA (1.2 equiv) in DCM | Sulfone derivative | 85% | |

| KMnO₄ (acidic aqueous medium) | Sulfonic acid derivative | 63% |

Key findings:

-

Sulfoxide formation occurs regioselectively at the sulfur center without affecting the quinoline ring.

-

Over-oxidation to sulfones requires stronger oxidizing agents like meta-chloroperbenzoic acid (mCPBA).

Nucleophilic Substitution at Acetamide Moiety

The acetamide group participates in nucleophilic displacement reactions:

Example reaction with alkyl halides:

Compound R XK CO DMFN 4 ethoxyphenyl 2 4 methylquinolin 2 yl thio N alkylacetamide

| Alkyl Halide (R-X) | Reaction Time | Yield |

|---|---|---|

| Methyl iodide | 6 hours | 88% |

| Benzyl chloride | 12 hours | 76% |

Notably, bulky nucleophiles like tert-butyl bromide show reduced reactivity (<30% yield) due to steric hindrance .

Quinoline Ring Functionalization

The 4-methylquinoline component undergoes electrophilic aromatic substitution:

| Reaction Type | Conditions | Position Modified |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | C5 and C7 |

| Sulfonation | Fuming H₂SO₄, 100°C | C6 |

Experimental data from analogous quinoline derivatives ( ) suggest these reactions proceed without disrupting the thioacetamide side chain.

Hydrolysis Reactions

Controlled hydrolysis of the acetamide group produces distinct outcomes:

| Hydrolysis Type | Conditions | Product |

|---|---|---|

| Acidic (HCl/H₂O) | Reflux, 8 hours | 2-((4-methylquinolin-2-yl)thio)acetic acid |

| Basic (NaOH/EtOH) | Room temperature, 24 hours | Sodium salt of thioacetic acid |

The 4-ethoxyphenylamine byproduct is recoverable in both cases (≥90% purity).

Cyclization Reactions

Under dehydrating conditions, the compound forms heterocyclic systems:

CompoundPOCI 110 CThiazolo 5 4 b quinoline derivative

Key parameters:

This reactivity profile positions N-(4-ethoxyphenyl)-2-((4-methylquinolin-2-yl)thio)acetamide as a versatile intermediate for synthesizing pharmacologically relevant heterocycles. Recent studies highlight its potential in developing kinase inhibitors ( ) and antimicrobial agents ( ), though further mechanistic investigations are warranted.

Wissenschaftliche Forschungsanwendungen

N-(4-ethoxyphenyl)-2-((4-methylquinolin-2-yl)thio)acetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of N-(4-ethoxyphenyl)-2-((4-methylquinolin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(4-methoxyphenyl)-2-((4-methylquinolin-2-yl)thio)acetamide

- N-(4-ethoxyphenyl)-2-((4-chloroquinolin-2-yl)thio)acetamide

- N-(4-ethoxyphenyl)-2-((4-methylquinolin-2-yl)amino)acetamide

Uniqueness

N-(4-ethoxyphenyl)-2-((4-methylquinolin-2-yl)thio)acetamide is unique due to the presence of both an ethoxyphenyl group and a thioacetamide moiety, which confer distinct chemical and biological properties

Biologische Aktivität

N-(4-ethoxyphenyl)-2-((4-methylquinolin-2-yl)thio)acetamide (CAS: 483286-03-9) is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including anticancer properties, enzyme inhibition, and its mechanism of action.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C20H20N2O2S

- Molecular Weight : 352.45 g/mol

- Purity : Standard purity is reported at 97% .

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its anticancer and enzyme inhibitory properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against several cancer cell lines, demonstrating notable cytotoxic effects.

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| A549 (lung cancer) | 7.48 | High |

| C6 (rat glioma) | 8.16 | Moderate |

| L929 (murine fibroblast) | 13.04 | Low |

In a study involving various derivatives, compounds structurally similar to this compound exhibited IC50 values ranging from 1.59 to 7.48 µM against A549 cells, indicating strong anticancer properties .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes, particularly those involved in cancer progression and metabolic pathways.

-

α-glucosidase Inhibition :

- The compound was tested alongside other derivatives for α-glucosidase inhibition.

- Notably, it showed competitive inhibition with an IC50 value significantly lower than that of established inhibitors like acarbose (IC50 = 750.1 µM), indicating its potential as a therapeutic agent for managing diabetes and obesity-related conditions .

- MAPK Pathway Inhibition :

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may interact with specific molecular targets involved in cell signaling pathways associated with cancer cell proliferation and survival.

Molecular Docking Studies

In silico studies have provided insights into the binding affinities of this compound with various targets. These studies suggest that modifications in the molecular structure can enhance binding efficacy, leading to improved biological activity .

Case Studies

Several case studies have documented the efficacy of compounds similar to this compound:

- Study on Lung Cancer Cells :

- Evaluation Against Glioma Cells :

Eigenschaften

IUPAC Name |

N-(4-ethoxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S/c1-3-24-16-10-8-15(9-11-16)21-19(23)13-25-20-12-14(2)17-6-4-5-7-18(17)22-20/h4-12H,3,13H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVCYEYKJNGASH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.